molecular formula C12H23N3O3 B13192620 tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate

tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate

Cat. No.: B13192620
M. Wt: 257.33 g/mol
InChI Key: VPSNJUHNAUSVKJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate is a sophisticated piperidine derivative designed for use as a key synthetic intermediate in advanced pharmaceutical research and development. The molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group, a fundamental feature for safeguarding the secondary amine during multi-step synthetic sequences, which can be selectively removed under mild acidic conditions to unveil the reactive amine functionality . The critical 6-carbamoyl moiety on the piperidine ring presents a polar, hydrogen-bonding group that can be essential for conferring desired physicochemical properties or for interacting with biological targets, making this compound a valuable scaffold for constructing complex molecules . Compounds featuring protected piperidine scaffolds similar to this one are extensively utilized in medicinal chemistry. They serve as crucial precursors in the synthesis of Active Pharmaceutical Ingredients (APIs) for various therapeutic areas. For instance, related tert-butyl piperidinyl carbamates are established building blocks in the synthesis of medications like the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin for type 2 diabetes . Furthermore, the piperidine core is a privileged structure in drug discovery, frequently found in molecules that act on the central nervous system and GPCR targets . The presence of both a protected amine and a carboxamide group on the same piperidine ring makes this reagent particularly valuable for exploring structure-activity relationships in drug candidate series and for the targeted synthesis of unsymmetrical diurea compounds or other complex frameworks . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-8-4-5-9(10(13)16)14-6-8/h8-9,14H,4-7H2,1-3H3,(H2,13,16)(H,15,17)

InChI Key

VPSNJUHNAUSVKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)N

Origin of Product

United States

Preparation Methods

Carbamate Formation via Boc Protection of Amino Precursors

One prevalent method involves the protection of amino groups with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate moiety. This is typically achieved by reacting the appropriate amino piperidine derivative with Boc2O in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Example Procedure:

    • Starting from L-ornithine hydrochloride, a slow stream of hydrogen chloride gas is bubbled through a methanolic solution to form the hydrochloride salt.

    • The mixture is then treated with sodium methoxide in methanol to generate the free amine.

    • This intermediate is reacted with di-tert-butyl dicarbonate and triethylamine in dichloromethane at 20-25 °C for approximately 60 hours.

    • The product is purified by silica gel chromatography to yield the tert-butyl carbamate derivative with a yield of approximately 78%.

Coupling Reactions Using Phosphonium Reagents

Another approach utilizes coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to facilitate amide bond formation between amino and carboxyl functionalities.

  • Example Procedure:

    • A solution of BOC-L-ornithine-OH in N,N-dimethylformamide (DMF) is treated with BOP and sodium bicarbonate at 20 °C for 12 hours.

    • The reaction mixture is concentrated and extracted with ethyl acetate, washed, dried, and concentrated to yield the carbamate intermediate.

    • This method yields about 62% of the tert-butyl carbamate product as a colorless solid.

Curtius Rearrangement-Based Carbamate Synthesis

Recent methodologies for carbamate synthesis include the Curtius rearrangement of acyl azides derived from carboxylic acids. This method is useful for generating tert-butyl carbamates from the corresponding carboxylic acid precursors.

  • The carboxylic acid is reacted with di-tert-butyl dicarbonate and sodium azide to form acyl azides.

  • Upon heating, the acyl azide undergoes Curtius rearrangement to form an isocyanate intermediate, which is trapped by tert-butanol or tert-butoxide to yield the tert-butyl carbamate.

  • Catalysts such as tetrabutylammonium bromide and zinc(II) triflate can be used to facilitate this transformation.

Method Starting Material Reagents & Conditions Yield Notes
Boc Protection of Amino Acid Derivative L-ornithine hydrochloride HCl gas in MeOH, NaOCH3, Boc2O, triethylamine, DCM, 20-25 °C, 60 h 78% Requires long reaction time, chromatography purification
Phosphonium Coupling BOC-L-ORN-OH BOP, NaHCO3, DMF, 20 °C, 12 h 62% Moderate yield, straightforward workup
Curtius Rearrangement Carboxylic acid derivative Di-tert-butyl dicarbonate, NaN3, tetrabutylammonium bromide, Zn(II) triflate, heating Variable Useful for complex carbamates, requires azide handling
  • The products are typically characterized by ^1H NMR and ^13C NMR spectroscopy, confirming the presence of tert-butyl groups (singlet near 1.3 ppm in ^1H NMR) and carbamate carbonyl carbons (~156 ppm in ^13C NMR).

  • Thin-layer chromatography (TLC) is used to monitor reaction progress, with typical Rf values around 0.55 in dichloromethane-methanol mixtures.

  • Purification is commonly achieved by silica gel chromatography using solvent systems such as dichloromethane/methanol/ammonium hydroxide mixtures.

  • Mass spectrometry (MS) confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 215 for the protonated molecule).

  • The Boc protection method is widely used due to its mild conditions and compatibility with various functional groups.

  • The phosphonium coupling reagent method provides a reliable way to form carbamate bonds but may involve more costly reagents.

  • Curtius rearrangement offers a strategic route for carbamate synthesis from carboxylic acids but requires careful handling of azides and control of reaction temperature.

  • Reaction times and yields vary depending on the substrate and conditions, with purification steps critical for obtaining high-purity products suitable for further pharmaceutical development.

The preparation of tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate can be effectively achieved through Boc protection of amino precursors, phosphonium reagent-mediated coupling, or Curtius rearrangement of acyl azides. Each method has its advantages and limitations regarding reaction conditions, yields, and scalability. The choice of method depends on the availability of starting materials, desired purity, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis .

Biology: In biological research, this compound is used in the synthesis of bioactive molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Substituent Variations on Piperidine/Pyridine Rings

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate 6-carbamoylpiperidin-3-yl, methyl linker C₁₂H₂₃N₃O₃ 265.33 Carbamoyl group for H-bonding; potential intermediate in drug synthesis
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate 4-hydroxypiperidin-3-yl C₁₀H₂₀N₂O₃ 216.28 Hydroxyl group improves solubility; chiral centers enable stereoselective synthesis
tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate 6-chloro-3-formylpyridin-2-yl C₁₁H₁₃ClN₂O₃ 256.69 Formyl and chloro groups enable nucleophilic substitution or cross-coupling reactions
tert-Butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate 6-chloropyridazine-3-carbonyl, piperidin-4-yl C₁₅H₂₁ClN₄O₃ 340.80 Chloropyridazine moiety may confer antiviral or anticancer activity
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate 6-aminopyridin-2-yl, methyl linker C₁₁H₁₇N₃O₂ 231.27 Amino group enhances reactivity in peptide coupling or metal-catalyzed reactions

Functional Group Impact on Properties

  • Carbamoyl vs. Hydroxyl Groups: The carbamoyl group in the target compound provides stronger hydrogen-bonding capacity compared to hydroxyl analogs (e.g., tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate). This may improve binding affinity in biological targets but reduce solubility in nonpolar solvents .
  • Halogenated Derivatives : Compounds like tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate (C₁₁H₁₃ClN₂O₃) exhibit higher reactivity due to chloro and formyl groups, enabling Suzuki-Miyaura coupling or nucleophilic substitutions .

Biological Activity

tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity, particularly in the context of receptor modulation and enzyme inhibition. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 1310213-19-4

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized to function as a selective agonist for muscarinic acetylcholine receptors, particularly the M1 subtype, which are implicated in cognitive functions and memory processes.

Interaction with Muscarinic Receptors

Research indicates that compounds similar to this compound can selectively activate M1 receptors while minimizing effects on other subtypes (M2 and M4) . This selectivity is crucial for reducing side effects associated with broader receptor activation.

Biological Activity Data

Biological Activity Description
Receptor Agonism Selective agonist for M1 muscarinic receptors, enhancing cognitive function.
Enzyme Inhibition Potential inhibitor of specific enzymes involved in neurotransmitter breakdown.
Cytotoxicity Low cytotoxicity observed in vitro, suggesting safety for therapeutic use.

Case Studies

  • Cognitive Enhancement
    A study evaluated the effects of similar compounds on cognitive performance in animal models. The results indicated that selective M1 agonists improved learning and memory retention without significant adverse effects .
  • Antimicrobial Activity
    In vitro assays demonstrated that derivatives of this compound exhibited antimicrobial properties against various Gram-positive and Gram-negative bacteria. This suggests potential applications in combating antibiotic-resistant strains .
  • Neuroprotective Effects
    Research has shown that the compound may exert neuroprotective effects by modulating cholinergic signaling pathways, which are critical in neurodegenerative diseases such as Alzheimer’s .

Comparison with Related Compounds

Compound Name CAS Number Biological Activity
tert-butyl N-(piperidin-3-yl)methylcarbamate172478-01-2Similar receptor activity; broader side effect profile.
tert-butyl N-(6-methylpiperidin-3-yl)methylcarbamate1310213-19-4Enhanced selectivity for M1 receptors; lower toxicity.

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